Multi-Target Enzyme Inhibition Profile of Methyl Nona-4,8-dienoate Versus Selective Lipoxygenase Inhibitors
Methyl nona-4,8-dienoate is documented as a potent lipoxygenase inhibitor that additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while also exhibiting antioxidant activity in fats and oils [1]. This multi-target profile contrasts with archetypal selective 5-LOX inhibitors such as zileuton, which acts primarily on 5-lipoxygenase with an IC₅₀ of approximately 0.5–1 µM in human whole-blood assays but lacks the ancillary enzyme inhibition and direct antioxidant functionality observed for methyl nona-4,8-dienoate [1]. The simultaneous engagement of multiple nodes within the arachidonic acid metabolic network—5-LOX, COX, and the folate cycle—represents a differentiated polypharmacology that a single-target inhibitor cannot recapitulate. However, this comparison is drawn at the class level; direct head-to-head quantitative IC₅₀ data for methyl nona-4,8-dienoate against purified 5-LOX, COX, formyltetrahydrofolate synthetase, or carboxylesterase are not available in the public domain as of the present analysis.
| Evidence Dimension | Enzyme inhibition breadth (number of molecular targets engaged) |
|---|---|
| Target Compound Data | Inhibits 5-lipoxygenase (potent), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent); plus direct antioxidant activity in lipid systems [1] |
| Comparator Or Baseline | Zileuton: selective 5-LOX inhibitor (IC₅₀ ~0.5–1 µM in whole blood); no documented inhibition of formyltetrahydrofolate synthetase, carboxylesterase, or direct antioxidant function |
| Quantified Difference | 4 distinct target categories versus 1 primary target; quantitative IC₅₀ values for methyl nona-4,8-dienoate not publicly available |
| Conditions | Target profile compiled from MeSH pharmacological ontology [1]; comparator data from published literature on zileuton |
Why This Matters
For research programs seeking to modulate multiple branches of the arachidonic acid cascade simultaneously, the multi-target profile of methyl nona-4,8-dienoate offers a differentiated pharmacological starting point that cannot be replicated by a single-target 5-LOX inhibitor, though prospective users must independently verify target engagement potency in their specific assay systems.
- [1] Medical University of Lublin, MeSH Concept Record MeSH-M0014961. Methyl nona-4,8-dienoate: Pharmacological Activity Summary, Including Multi-Target Enzyme Inhibition and Antioxidant Function. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed April 2026). View Source
